Palmitic anhydride
Overview
Description
Palmitic anhydride, also known as palmitic acid anhydride, is a saturated fatty acid found in many natural sources such as animal fats and vegetable oils . It is commonly used as a reagent in organic synthesis to introduce palmitoyl (hexadecanoyl) functional groups into other organic molecules . Moreover, it has been used in the production of surfactants, lubricants, and plasticizers, as well as in the preparation of cosmetics and pharmaceuticals .
Synthesis Analysis
This compound can be synthesized via various methods. One such method involves the palladium-catalyzed synthesis of mixed anhydrides via carbonylative telomerization . Another method involves the reaction of palmitic acid with DCC (Dicyclohexylcarbodiimide) to form this compound .Molecular Structure Analysis
The molecular formula of this compound is C32H62O3, and its molecular weight is 494.83 .Chemical Reactions Analysis
This compound has been used in various chemical reactions. For instance, it has been used in the synthesis of water-soluble N-palmitoyl chitosan (PLCS) by coupling with swollen chitosan in dimethyl sulfoxide (DMSO) .Physical and Chemical Properties Analysis
This compound is a white powder . Its density is 0.9±0.1 g/cm3, and it has a boiling point of 488.6±13.0 °C at 760 mmHg . It is insoluble in water but soluble in toluene .Scientific Research Applications
Synthesis of Fatty Acid Anhydrides
- A study by Selinger and Lapidot (1966) describes a method for preparing palmitic anhydride, along with other fatty acid anhydrides. This method uses dicyclohexylcarbodiimide in carbon tetrachloride and achieves high yields, indicating its potential in industrial synthesis processes (Selinger & Lapidot, 1966).
Esterification in Organic Chemistry
- Trabelsi, Essid, and Frikha (2017) explored the use of mixed carboxylic-palmitic anhydrides for synthesizing fatty esters. Their research highlights the reactivity of this compound in esterification reactions and its potential use in the production of various esters (Trabelsi, Essid, & Frikha, 2017).
Adsorption and Environmental Applications
- Serrano et al. (2011) demonstrated the use of this compound in modifying cellulose microfibrils for use as adsorbents. This application is significant for environmental remediation, especially in water purification (Serrano et al., 2011).
Stability and Reactivity in Chemical Industry
- A study by Trabelsi, Essid, and Frikha (2017) also delved into the synthesis and applications of mixed anhydrides, emphasizing the stability and reactivity of this compound. This aspect is crucial in industrial applications where stability and reactivity determine the efficiency and safety of processes (Trabelsi, Essid, & Frikha, 2017).
Starch Modification
- Research by Miladinov and Hanna (2000) looked into using this compound for starch esterification. This process is vital in food science and technology, affecting the physical properties of starch-based products (Miladinov & Hanna, 2000).
Safety and Hazards
Palmitic anhydride is classified as a dangerous substance. It may cause severe skin burns and eye damage (H314), and it may be corrosive to metals (H290) . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
The global palmitic anhydride market size is estimated to be USD 2.50 Billion in 2021 and is projected to reach USD XX Billion by 2028, at a CAGR of 5.0% from 2021 to 2028 . The growth of the this compound market can be attributed to the increasing demand for this compound in various applications, such as pharmaceuticals, agrochemicals, and plastics & polymers .
Mechanism of Action
Target of Action
Palmitic anhydride, a saturated fatty acid found in many natural sources such as animal fats and vegetable oils, is commonly used as a reagent in organic synthesis . It is used to introduce palmitoyl (hexadecanoyl) functional groups into other organic molecules . The primary targets of this compound are these organic molecules that it is introduced to during the synthesis process .
Mode of Action
The mode of action of this compound involves the introduction of palmitoyl functional groups into other organic molecules . This is achieved through a chemical reaction known as esterification . In this process, this compound reacts with the target molecule, leading to the formation of a new compound with altered properties .
Biochemical Pathways
This compound is involved in the fatty acid synthesis pathway . The synthesis starts with the conversion of acetyl-CoA to malonyl-CoA, which is then elongated to form palmitate and other fatty acids . Key enzymes in this process are acetyl-CoA carboxylase (ACC), which catalyzes the limiting step reaction, and the fatty acid synthase (FAS) . This compound, therefore, plays a role in the regulation of these biochemical pathways.
Pharmacokinetics
It is known that the pharmacokinetics of drugs and contrast agents can be optimized by introducing fatty acids and some small molecules which have affinity with human serum albumin . Several insulin drugs having a regulated half-life in blood by modification with fatty acids such as palmitic acid have been developed and approved
Result of Action
The result of this compound’s action is the formation of new compounds with altered properties . For example, this compound has been used in the synthesis of water-soluble N-palmitoyl chitosan (PLCS) by coupling with swollen chitosan in dimethyl sulfoxide (DMSO) . It has also been used in the synthesis of N-acylphosphatidylserine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the esterification process in which this compound is involved can be affected by factors such as temperature, solvent, and the presence of a catalyst
Biochemical Analysis
Biochemical Properties
Palmitic anhydride plays a significant role in biochemical reactions, particularly in the modification of proteins and lipids. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is involved in the synthesis of N-palmitoyl chitosan by coupling with swollen chitosan in dimethyl sulfoxide . Additionally, it is used in the synthesis of N-acylphosphatidylserine, a crucial component in cell membranes . These interactions typically involve the formation of covalent bonds between the palmitoyl group and the target biomolecule, leading to changes in the molecule’s properties and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to moisture or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These effects can persist even after the compound has been metabolized or degraded.
Properties
IUPAC Name |
hexadecanoyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)35-32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZBEFCPZJWDKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014660 | |
Record name | Palmitic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601014660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623-65-4 | |
Record name | Palmitic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Palmitic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palmitic acid anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285112 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexadecanoic acid, 1,1'-anhydride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Palmitic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601014660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecanoic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PALMITIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33JHB8GS96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.